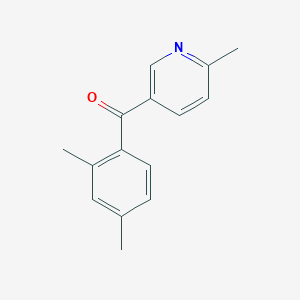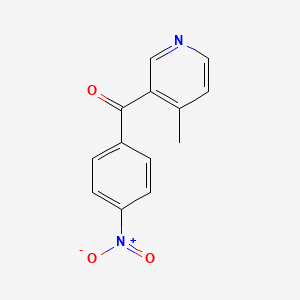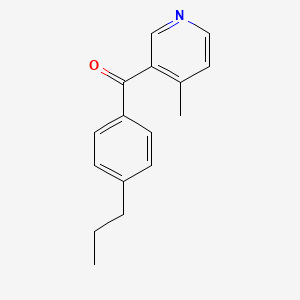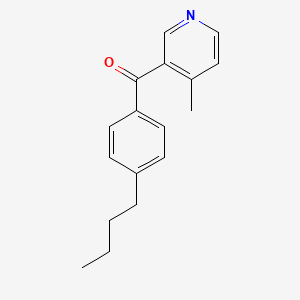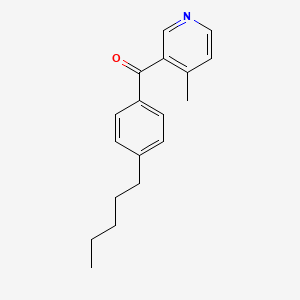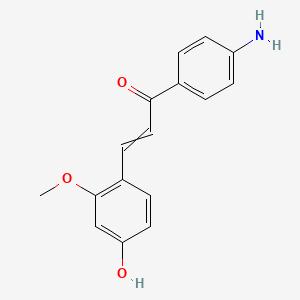
1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one
Overview
Description
1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one, also known as 4-Amino-3-hydroxy-2-methoxybenzyl alcohol, is a synthetic compound with a wide range of applications in the pharmaceutical and biomedical fields. It is a colorless crystalline solid with a melting point of 197-198°C and a boiling point of 250-252°C. This compound is commonly used in scientific research as an intermediate, as a reagent, and as a reference material.
Scientific Research Applications
Antioxidant Activity
A study conducted by Sulpizio et al. (2016) explored the synthesis and structural characteristics of various 2'-aminochalcone derivatives, including compounds structurally similar to 1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one. The research focused on assessing the antioxidant activities of these compounds. They found that aminochalcones carrying hydroxyl functionalities demonstrated significant antioxidant activity (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structure and Chemical Synthesis
Thippeswamy et al. (2011) synthesized a compound structurally related to 1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one, focusing on its crystal structure. The study emphasized the synthesis process, characterized by spectroscopic techniques and X-ray diffraction studies (Thippeswamy, Vijaykumar, Prasad, Jayashree, Lakshminarayana, Sridhar, & Prasad, 2011).
Influence on Agrobacterium Virulence and Gene Transfer
Joubert et al. (2002) investigated the impact of phenolic compounds, including derivatives of 1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one, on Agrobacterium virulence gene induction and gene transfer in Petunia and tobacco. The study highlighted the role of phenolic vir inducers in enhancing virulence induction and transformation rates, suggesting their potential in genetic engineering applications (Joubert, Beaupère, Lelievre, Wadouachi, Sangwan, & Sangwan-Norreel, 2002).
Hirshfeld Surface Analysis and Molecular Interactions
Research by Gomes et al. (2020) on chalcone derivatives, similar in structure to the target compound, explored their crystal structures and interactions. The study focused on Hirshfeld surface analysis and the importance of π interactions in these compounds, contributing to understanding their molecular behavior (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).
Electrochemical Studies for Corrosion Inhibition
Baskar et al. (2012) synthesized biphenyl chalcone derivatives, including compounds related to 1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one. The study assessed their potential as corrosion inhibitors for mild steel in acidic environments, highlighting their effectiveness in reducing corrosion, suggesting applications in materials protection (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
properties
IUPAC Name |
1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,18H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJFYYDHLXILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





